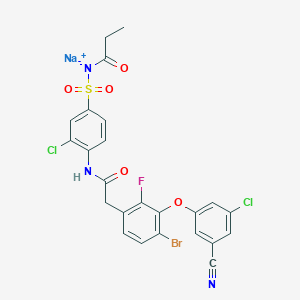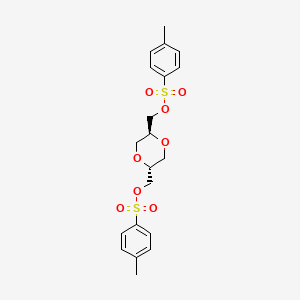
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and an indane moiety linked via an ether bond to a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile typically involves the following steps:
Formation of the Tetrahydropyran Ether: The initial step involves the protection of a hydroxyl group using tetrahydropyran (THP) to form a tetrahydropyran ether. This is achieved by reacting the hydroxyl compound with dihydropyran in the presence of an acid catalyst.
Indane Derivative Formation: The next step involves the formation of the indane derivative. This can be achieved through various methods, such as Friedel-Crafts alkylation or acylation, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the tetrahydropyran ether with the indane derivative. This is typically done using a nucleophilic substitution reaction where the nitrile group is introduced.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the tetrahydropyran ether and indane derivatives are synthesized.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the tetrahydropyran group can be replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with various substituents replacing the tetrahydropyran group.
科学研究应用
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydropyran and indane moieties can influence the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar structure but with an ethanol group instead of an indane moiety.
2-(Tetrahydro-2H-pyran-2-yloxy)propanenitrile: Similar structure with a propanenitrile group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Contains a propynyloxy group instead of an indane moiety.
Uniqueness
2-(Tetrahydro-2H-pyran-2-yloxy)-2-indanecarbonitrile is unique due to the combination of the tetrahydropyran ring and the indane moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
13070-88-7 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
2-(oxan-2-yloxy)-1,3-dihydroindene-2-carbonitrile |
InChI |
InChI=1S/C15H17NO2/c16-11-15(18-14-7-3-4-8-17-14)9-12-5-1-2-6-13(12)10-15/h1-2,5-6,14H,3-4,7-10H2 |
InChI 键 |
DURQZMZVCBQYOT-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OC2(CC3=CC=CC=C3C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


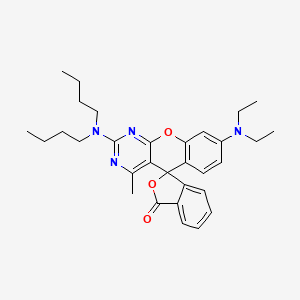
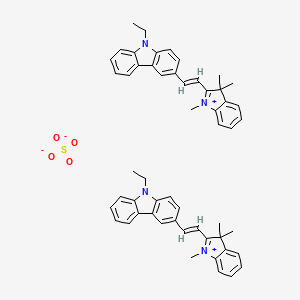
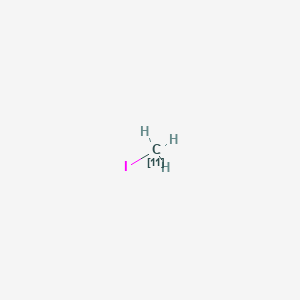

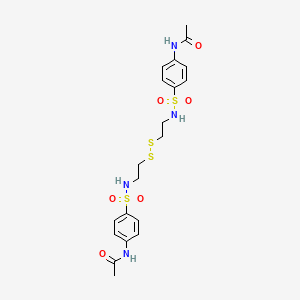



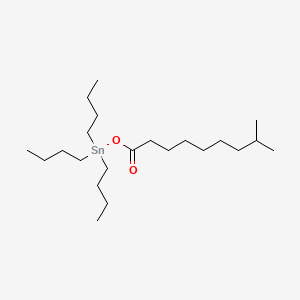
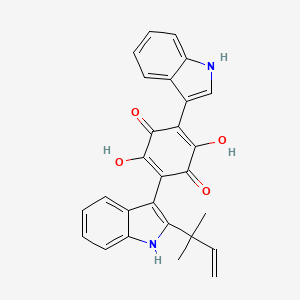
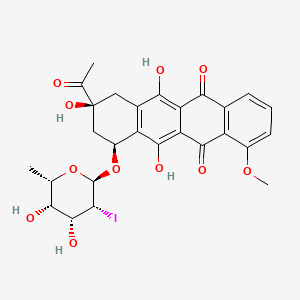
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
